4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring and a beta-alanine moiety protected by a benzyloxycarbonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps. One common method starts with the preparation of the chromen ring system through a Pechmann condensation reaction, where resorcinol reacts with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid . The resulting intermediate is then subjected to further functionalization to introduce the beta-alanine moiety and the benzyloxycarbonyl protecting group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Its unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The beta-alanine moiety may also play a role in the compound’s biological effects by interacting with amino acid transporters and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
- 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
Uniqueness
What sets 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the benzyloxycarbonyl-protected beta-alanine moiety adds versatility, allowing for selective deprotection and further functionalization.
Properties
Molecular Formula |
C23H21NO6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H21NO6/c25-21(11-12-24-23(27)28-14-15-5-2-1-3-6-15)29-16-9-10-18-17-7-4-8-19(17)22(26)30-20(18)13-16/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2,(H,24,27) |
InChI Key |
ZMFAASGIUMXBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)CCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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